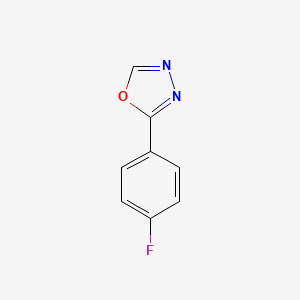

2-(4-Fluorophenyl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

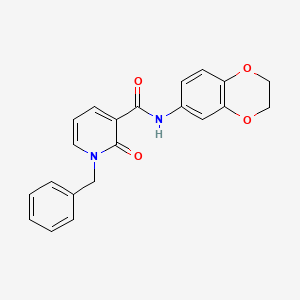

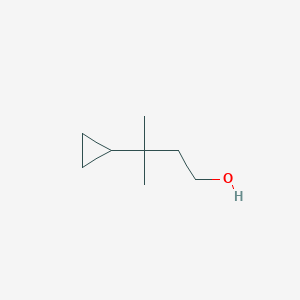

The compound “2-(4-Fluorophenyl)-1,3,4-oxadiazole” likely belongs to a class of organic compounds known as oxadiazoles . These are aromatic compounds containing an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds are often synthesized through various strategies, including halodeboronation of aryl boronic acids.Molecular Structure Analysis

The molecular structure of “this compound” would likely be characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

Reactivity studies involving similar compounds have shown significant insights into nucleophilic attacks on carbon-carbon double bonds, demonstrating the compound’s reactivity towards various nucleophiles.Physical And Chemical Properties Analysis

The physical properties of “this compound”, such as solubility and crystalline structure, would likely be determined using techniques like X-ray crystallography .科学的研究の応用

Insecticidal Activities :

- 2-Fluorophenyl-1,3,4-oxadiazoles have been synthesized and studied for their insecticidal activities. These compounds showed potential against armyworms, indicating their utility in agricultural pest control (Shi et al., 2000).

Antimicrobial Properties :

- Research has demonstrated the antimicrobial capabilities of 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles. Certain compounds exhibited significant bactericidal and fungicidal activities, suggesting their potential in developing new antimicrobial agents (Karthikeyan et al., 2008).

Molecular Structure and Reactivity Analysis :

- Detailed studies on the molecular structure, vibrational wavenumbers, and reactivity of 2-(4-fluorophenyl)-1,3,4-oxadiazole have been conducted using DFT theory calculations. This research aids in understanding the compound's stability and reactivity, which is crucial for various scientific applications (Dhonnar et al., 2021).

Optoelectronic Applications :

- 2-Methyl-5-phenyl-1,3,4-oxadiazoles, including derivatives of this compound, have been used in the development of organic light-emitting diodes (OLEDs) due to their desirable electronic properties and thermal stability (Cooper et al., 2022).

Pharmacological Evaluation :

- Some 1,3,4-oxadiazole derivatives with 2-(4-fluorophenyl) moiety have been synthesized and evaluated for anti-convulsant and anti-inflammatory activities. This research contributes to the development of new therapeutic agents (Bhat et al., 2016).

Ultrasound-assisted Synthesis :

- An ultrasound-assisted, low-solvent, and acid/base-free synthesis method for 1,3,4-oxadiazole derivatives has been developed. These compounds demonstrated potent antimicrobial and antioxidant properties, indicating their potential in various biomedical applications (Yarmohammadi et al., 2020).

作用機序

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors . This suggests that 2-(4-Fluorophenyl)-1,3,4-oxadiazole may also interact with various biological targets.

Mode of Action

It is plausible that the compound interacts with its targets in a manner similar to other indole derivatives, which are known to exhibit a range of biological activities .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological pathways .

Result of Action

Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Action Environment

It is known that environmental conditions can significantly impact the effectiveness of similar compounds .

Safety and Hazards

While specific safety data for “2-(4-Fluorophenyl)-1,3,4-oxadiazole” was not found, related compounds are known to cause severe skin burns and eye damage. Precautionary measures typically include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .

将来の方向性

While specific future directions for “2-(4-Fluorophenyl)-1,3,4-oxadiazole” are not known, related compounds have been studied for their potential biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that “this compound” could also have potential for further exploration in these areas.

特性

IUPAC Name |

2-(4-fluorophenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBZGWGEKBKTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2387382.png)

![Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B2387383.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-(pyridin-2-ylmethyl)ethanediamide](/img/structure/B2387385.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2387388.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2387395.png)